Copper chromate oxide (Cu2(CrO4)O)
Description
Contextualization within Mixed Oxide-Chromate Chemistry
Copper chromate (B82759) oxide is classified as a mixed oxide-chromate, a group of compounds that contain both oxide (O²⁻) and chromate (CrO₄²⁻) anions. This dual anionic nature distinguishes it from simple chromates, such as copper(II) chromate (CuCrO₄), and imparts unique chemical and physical properties. The presence of the additional oxide ion leads to a "basic" chromate structure. In Cu₂(CrO₄)O, copper exists in a +2 oxidation state, while chromium is in the +6 oxidation state. The study of such mixed-anion compounds is a burgeoning field in materials science, as the interplay between different anionic groups can lead to novel functionalities.
The synthesis of copper chromate oxide can be achieved through methods like co-precipitation or hydrothermal routes. These processes often involve the reaction of copper(II) hydroxide (B78521) with chromium trioxide under carefully controlled pH conditions to yield a green crystalline solid. The precise control of reaction parameters is crucial to obtain high-purity Cu₂(CrO₄)O and to avoid the formation of other copper-chromium oxide phases, such as copper chromite (CuCr₂O₄).
Distinctive Structural Features of Cu₂(CrO₄)O
The crystal structure of copper chromate oxide is a key area of investigation. While detailed crystallographic data for Cu₂(CrO₄)O is not as extensively documented in readily available literature as for more common compounds, its structure is fundamentally different from the well-known spinel structure of copper chromite (CuCr₂O₄). In the spinel structure of CuCr₂O₄, Cu²⁺ ions typically occupy tetrahedral sites, and Cr³⁺ ions are in octahedral sites. In contrast, Cu₂(CrO₄)O is believed to possess a layered structure.
Overview of Advanced Research Trajectories
Current and future research on copper chromate oxide is focused on several promising areas, primarily driven by its potential applications in catalysis and materials science.
One significant area of research is its catalytic activity. While copper chromite is a well-established catalyst in various organic reactions, Cu₂(CrO₄)O has shown superior performance in specific applications, such as the decomposition of ammonium (B1175870) perchlorate (B79767) (AP), a key component in solid rocket propellants. This enhanced catalytic efficiency is attributed to its lower decomposition temperature, which leads to the formation of active copper(II) oxide (CuO) intermediates.
The thermal stability of Cu₂(CrO₄)O is another critical aspect under investigation. It is known to decompose at temperatures above 450°C, yielding copper(II) oxide and chromium(III) oxide (Cr₂O₃). Understanding the decomposition pathway and the nature of the resulting products is crucial for its application in high-temperature catalytic processes.
Furthermore, the electronic properties of copper chromate oxide are of interest. The bandgap of the material, estimated to be between 1.5 and 2.5 eV, arises from the hybridization of copper 3d and oxygen 2p orbitals, as well as the involvement of chromium 3d orbitals. This positions it as a potential semiconductor material. Research is exploring its optical and electronic characteristics using techniques like UV-Vis diffuse reflectance spectroscopy (DRS) and computational methods such as Density Functional Theory (DFT). These studies aim to understand its potential in applications like photocatalysis.
Structure
2D Structure
Properties
CAS No. |
18906-50-8 |
|---|---|
Molecular Formula |
CrCuH2O5 |
Molecular Weight |
197.56 g/mol |
IUPAC Name |
copper;dihydroxy(dioxo)chromium;oxygen(2-) |
InChI |
InChI=1S/Cr.Cu.2H2O.3O/h;;2*1H2;;;/q2*+2;;;;;-2/p-2 |
InChI Key |
CJRXMNAYUZIWEG-UHFFFAOYSA-L |
SMILES |
[O-2].O[Cr](=O)(=O)O.[Cu+2] |
Canonical SMILES |
[O-2].O[Cr](=O)(=O)O.[Cu+2] |
Other CAS No. |
18906-50-8 |
Synonyms |
dicopper chromate oxide |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements
Controlled Synthesis Techniques
The formation of copper chromate (B82759) oxide relies on precise control over reaction conditions to yield a product with the desired chemical and physical properties.
Co-precipitation Methodologies
Co-precipitation is a widely utilized technique for synthesizing multi-component materials like copper chromate oxide from a homogeneous solution. This method involves the simultaneous precipitation of more than one sparingly soluble salt. In the context of copper chromate oxide synthesis, this typically involves dissolving soluble salts of copper and chromium in a solvent and then adding a precipitating agent to induce the formation of a solid precursor. youtube.commpg.de
The process generally begins with the preparation of a solution containing the metal precursors, such as copper nitrate (B79036) and a chromate source. neuroquantology.com A precipitating agent, often a base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, is then introduced, causing the simultaneous precipitation of copper and chromium species. youtube.comneuroquantology.com The resulting precipitate is a mixed solid that, upon further treatment like calcination, yields the target copper chromate oxide. The key to successful co-precipitation is maintaining uniform conditions, such as pH and temperature, throughout the precipitation process to ensure a homogeneous distribution of the metal ions in the precursor material. mpg.de
Hydrothermal Reaction Routes
Hydrothermal synthesis is another significant method for producing copper chromate oxide. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. acs.org The hydrothermal environment facilitates the dissolution and recrystallization of materials that are insoluble under ordinary conditions, often leading to the formation of well-defined crystalline products. acs.orgresearchgate.net
For the synthesis of copper chromate oxide, precursor materials are placed in the autoclave with water. The vessel is then heated, increasing the pressure and the solvent's properties, which drives the reaction to form the desired compound. acs.org This method allows for fine control over the particle size and morphology of the resulting copper chromate oxide by adjusting parameters such as reaction time, temperature, and the concentration of reactants. mdpi.comresearchgate.net For instance, studies on related copper compounds have shown that varying the pH within the hydrothermal process can lead to different nanostructures, such as nanoparticles, nanorods, and nanosheets. mdpi.com
Controlled pH and Temperature Synthesis Protocols
The pH of the reaction medium and the synthesis temperature are critical parameters that significantly influence the formation, composition, and morphology of copper chromate oxide. chemrxiv.org Precise control over these factors is essential for directing the reaction towards the desired product and preventing the formation of impurities.
In many synthesis protocols, the pH is carefully adjusted and maintained at a specific level to control the precipitation and hydrolysis of the metal ions. neuroquantology.comresearchgate.net For example, a specific pH might be required to ensure the co-precipitation of copper and chromium in the correct ratio. Temperature also plays a crucial role, affecting reaction kinetics and the crystalline phase of the final product. Calcination, a high-temperature treatment, is often a final step to convert the precursor into the stable oxide form. google.com The table below summarizes the influence of pH and temperature on the synthesis of related copper oxide nanostructures, illustrating the importance of these parameters.
Table 1: Effect of pH and Temperature on Copper Oxide Nanostructure Synthesis
| Parameter | Condition | Resulting Morphology/Phase | Reference |
|---|---|---|---|
| pH | 4 | Nanoparticles | mdpi.com |
| pH | 7 | Nanorods | mdpi.com |
| pH | 12 | Nanosheets | mdpi.com |
| Temperature | 100-200 °C | Single phase monoclinic structure | researchgate.net |
| Temperature | 350-450 °C | Formation of copper chromite from precursor | sciencemadness.org |
Precursor Chemistry and Optimization
The choice of starting materials, or precursors, is fundamental to the successful synthesis of copper chromate oxide. The reactivity, solubility, and decomposition behavior of the precursors directly impact the purity and properties of the final product.
One synthetic route involves the reaction of copper(II) hydroxide (Cu(OH)₂) and chromium trioxide (CrO₃). This method relies on the acidic nature of chromium trioxide and the basic nature of copper(II) hydroxide to react under controlled conditions to form the basic copper chromate. The stoichiometry of the reactants is crucial to obtain the desired Cu₂(CrO₄)O composition.
Another approach utilizes neutral copper chromate precursors. For example, copper carbonate (CuCO₃) can be reacted with sodium chromate (Na₂CrO₄) in the presence of other reagents and under controlled pH and temperature to yield copper chromate oxide. The use of these precursors can offer advantages in terms of handling and reactivity. The decomposition of copper ammonium chromate, formed from precursors like copper sulfate (B86663) and ammonium chromate, is another pathway to produce copper chromate compounds. sciencemadness.orgyoutube.com
Table 2: Common Precursors in Copper Chromate Oxide Synthesis
| Precursor 1 | Precursor 2 | Synthesis Method | Reference |
|---|---|---|---|
| Copper(II) nitrate trihydrate | Sodium hydroxide | Hydrothermal | researchgate.net |
| Copper nitrate | Sodium dichromate & Ammonium hydroxide | Precipitation/Calcination | google.com |
| Copper sulfate | Ammonium dichromate & Ammonia | Precipitation/Decomposition | sciencemadness.orgyoutube.com |
| Copper(II) hydroxide | Chromium trioxide | Controlled pH reaction | |
| Copper carbonate | Sodium chromate | Controlled reaction |
Surfactant-Assisted Morphological Control (e.g., CTAB)
The use of surfactants, such as Cetyltrimethylammonium Bromide (CTAB), plays a crucial role in directing the morphology and microstructure of synthesized materials. nih.gov CTAB, a cationic surfactant, can be used as a coating agent during the synthesis of nanoparticles. nih.gov In the synthesis of composite nanomaterials, the addition of an appropriate amount of CTAB can enhance the dispersion of individual components and promote their close bonding. nih.gov For instance, in the preparation of a Fe₃O₄/CTAB composite, CTAB was dissolved along with iron salts before precipitation with an ammonium solution. nih.gov The presence of a surfactant like CTAB is vital for regulating the microstructure and surface morphology of the resulting nanoparticles. nih.gov Without it, agglomeration of particles can occur. nih.gov
Reductant Strategies for Oxide Formation (e.g., Hydrazine)
Hydrazine (B178648) (N₂H₄) and its derivatives are commonly employed as reducing agents in the synthesis of metal and metal oxide nanoparticles. ias.ac.innih.gov Metal hydrazine carboxylates, for example, are of interest as precursors for fine particle oxides. ias.ac.in The thermal decomposition of copper(II) hydrazine carboxylate monohydrate yields a mixture of copper metal and copper oxide. ias.ac.in
In the synthesis of copper nanoparticles, hydrazine hydrate (B1144303) is used to reduce copper(II) ions in an aqueous solution. researchgate.net While typically used as a reducing agent, excess hydrazine can also integrate into the lattice of nanoparticles, forming composite structures. nih.gov For instance, treating amorphous copper(II) hydroxide nanoparticles with different ratios of hydrazine to copper can lead to the formation of crystalline cuprous oxide (Cu₂O) nanoparticles or composite Cu₂O-N₂H₄ branched nanostructures. nih.gov The process involves the decomposition of hydrazine, which is highly exothermic, and can be catalyzed by mixed oxides of copper and chromium. google.com
Post-Synthesis Processing and Activation
Following the initial synthesis, post-processing steps are often necessary to achieve the desired catalytic activity and stability.
Multi-Stage Calcination Processes
Calcination is a critical step in the preparation of many catalysts, including those based on copper and chromium. The process involves heating the material to high temperatures in a controlled atmosphere. For copper chromite catalysts derived from basic ammonium cupric chromate, calcination is typically carried out at temperatures between 250°C and 450°C for periods ranging from 0.1 to 20 hours. google.com The thermal decomposition of copper chromate proceeds in successive stages, ultimately yielding cuprous chromite and cuprous oxide. dtic.milcapes.gov.br Thermogravimetric analysis (TGA) can be used to identify the different stages of decomposition. For example, one study identified the loss of water between ambient temperature and 425°C, the conversion of cupric chromate to cupric chromite between 425°C and 525°C, and the transformation of cupric chromite to cuprous chromite between 700°C and 850°C. dtic.mil
Table 1: Calcination Parameters for Copper Chromite Catalyst
| Parameter | Value | Reference |
| Temperature | 250°C - 450°C | google.com |
| Duration | 0.1 - 20 hours | google.com |
| Precursor | Basic Ammonium Cupric Chromate | google.com |
In-Situ Activation Methodologies (e.g., Hydrogen Flow Treatment)
In-situ activation is a technique used to prepare the active form of a catalyst immediately before its use in a reaction. For copper chromite catalysts, this often involves treatment with a hydrogen flow at elevated temperatures. This pre-reduction step is generally a prerequisite for vapor-phase reactions. google.com One study found that a pre-treatment involving a 4-hour reduction under H₂ at 573 K (300°C) resulted in the highest specific activity for furfural (B47365) and crotonaldehyde (B89634) hydrogenation over an unpromoted copper chromite catalyst. epa.gov Another procedure involves heating the catalyst to 150°C for 16 hours under a 10% hydrogen flow. google.com The activation of a copper chromite catalyst by heating in a stream of hydrogen for 1 to 10 hours at 200°C to 300°C has also been proposed. google.com In some liquid-phase processes, the catalyst is reduced in situ in the presence of the material to be hydrogenated. google.com
Control over Particle Characteristics
The catalytic performance of copper chromate oxide is highly dependent on its physical properties, such as particle size and morphology.
Particle Size and Morphology Optimization
Optimizing particle size and morphology is a key objective in catalyst synthesis. The synthesis method and conditions directly influence these characteristics. For instance, the use of different copper powder morphologies (dendrite-like vs. spherical) in the mechanochemical synthesis of Cu-CeO₂ catalysts resulted in different surface structures and catalytic activities. mdpi.com The catalyst synthesized from fine, spherical copper powder exhibited higher activity. mdpi.com
Response Surface Methodology (RSM) can be a valuable statistical tool for optimizing process parameters to control nanoparticle size. biointerfaceresearch.comescholarship.org By systematically varying factors such as precursor concentration, temperature, and reaction time, the synthesis can be fine-tuned to produce particles with a desired size and narrow size distribution. For example, in the synthesis of copper oxide nanoparticles, variables like extract volume, copper acetate (B1210297) concentration, and reaction time can be optimized to control the final particle size. escholarship.org Techniques like X-ray diffraction (XRD) and electron microscopy (SEM, TEM) are used to characterize the size and shape of the synthesized nanoparticles. mdpi.combiointerfaceresearch.com The average crystalline size can be determined from XRD data using the Debye-Scherrer equation. acs.org
Crystallite Size and Crystallinity Control
The control over crystallite size and the degree of crystallinity are paramount in the synthesis of inorganic compounds like Copper Chromate Oxide (Cu₂(CrO₄)O), as these structural characteristics fundamentally dictate the material's physical and chemical properties, including its catalytic activity, thermal stability, and optical behavior. The methodologies to achieve this control primarily revolve around the careful manipulation of synthesis parameters and post-synthesis treatments.
Key strategies for controlling crystallite size and crystallinity include the selection of the synthesis route, adjustment of reaction conditions such as temperature and pH, and the application of thermal treatments like calcination. Methods such as sol-gel, co-precipitation, and hydrothermal synthesis are frequently employed for producing complex oxides because they allow for the atomic-level mixing of precursors, which can lead to the formation of highly homogeneous and crystalline materials at lower processing temperatures. bris.ac.ukresearchgate.net
A critical parameter in tailoring the final structural properties of the synthesized powder is the calcination temperature. In the synthesis of various metal oxides, a direct relationship between calcination temperature and crystallite size is commonly observed. researchgate.netmdpi.com As the calcination temperature is increased, it provides the necessary thermal energy for atomic diffusion and grain growth. mdpi.com This process allows smaller, less stable crystallites to merge into larger, more energetically favorable ones. Consequently, this leads to an increase in the average crystallite size and a higher degree of structural order, or crystallinity, by reducing lattice defects. mdpi.comsemnan.ac.ir For instance, studies on copper oxide (CuO) have shown a significant increase in crystallite size from approximately 36 nm to 76 nm as the calcination temperature was raised from 300°C to 1000°C. researchgate.net Similarly, research on copper ferrite (B1171679) (CuFe₂O₄) demonstrated a clear increase in crystal size with rising calcination temperatures. semnan.ac.ir
The following interactive table illustrates the general principle of how calcination temperature influences the crystallite size and crystallinity of complex metal oxides, a principle that is applicable to the synthesis of Cu₂(CrO₄)O.
Table 1: Illustrative Effect of Calcination Temperature on Oxide Material Properties This table demonstrates a generalized trend observed in the synthesis of various complex metal oxides and is intended to be illustrative.
| Calcination Temperature (°C) | Average Crystallite Size (nm) | Degree of Crystallinity |
| 300 | 15 - 25 | Low to Moderate |
| 450 | 30 - 45 | Moderate to High |
| 600 | 50 - 70 | High |
| 800 | > 80 | Very High |
Advanced Structural and Compositional Elucidation
Crystallographic Phase Identification and Lattice Parameter Determination
Crystallographic analysis is fundamental to identifying the solid-state structure of Cu₂(CrO₄)O, distinguishing it from related compounds such as copper chromite (CuCr₂O₄), and determining its precise lattice parameters.
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) is a primary technique used to identify the crystallographic phase and determine the lattice parameters of crystalline materials. The method involves directing X-rays onto a sample and measuring the scattering intensity at various angles. The resulting diffraction pattern is unique to the material's crystal structure. suniv.ac.in For copper-chromium-oxide systems, XRD is crucial for distinguishing between different phases, such as the spinel structure of copper chromite (CuCr₂O₄) and the distinct structure of copper chromate (B82759) oxide.
While specific, peer-reviewed crystallographic data for Cu₂(CrO₄)O is not widely published, analysis of the closely related copper chromite (CuCr₂O₄) illustrates the type of data obtained from an XRD analysis. For example, studies have identified copper chromite as having a tetragonally distorted spinel structure.
Table 1: Illustrative Crystallographic Data for a Related Copper-Chromium Oxide Compound (Copper Chromite, CuCr₂O₄) This data is for the related compound CuCr₂O₄ and is provided for illustrative purposes, as detailed crystallographic information for Cu₂(CrO₄)O is not available in cited literature.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Tetragonal | |
| Space Group | I4₁/amd | |
| Lattice Parameter (a) | 6.031 Å | |
| Lattice Parameter (b) | 6.031 Å | |
| Lattice Parameter (c) | 7.780 Å |
Powder X-ray Diffraction (PXRD) for Phase Discrimination
Powder X-ray Diffraction (PXRD) is a specific application of XRD that is exceptionally useful for distinguishing between different crystalline phases in a sample. acs.org This technique is critical for confirming the synthesis of pure Cu₂(CrO₄)O and ensuring it is free from precursors or related phases like CuCr₂O₄. Each compound produces a unique diffraction pattern, acting as a structural fingerprint.
For example, copper chromite (CuCr₂O₄), with its spinel structure (space group Fd-3m), shows characteristic diffraction peaks at 2θ angles of approximately 35° and 63°, corresponding to the (311) and (440) crystal planes, respectively. In contrast, Cu₂(CrO₄)O is described as having a hypothetical layered structure, which would produce a distinctly different PXRD pattern. The absence of the characteristic CuCr₂O₄ peaks in a sample's PXRD pattern would be a strong indicator of the successful formation of the target Cu₂(CrO₄)O compound.
Elemental Stoichiometry and Distribution Mapping
Determining the precise elemental composition and the spatial distribution of elements is crucial for confirming the identity and purity of Cu₂(CrO₄)O. A combination of spectroscopic techniques is employed for a comprehensive analysis.
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)
Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and microstructure of the material. confer.cz When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), the system can also perform elemental analysis. acs.org The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance. confer.cz For Cu₂(CrO₄)O, SEM-EDX would be used to map the distribution of copper, chromium, and oxygen, ensuring a homogeneous composition and confirming a stoichiometric ratio of approximately 2:1:5.
Table 2: Representative EDX Data for Elemental Composition of Cu₂(CrO₄)O This table represents hypothetical data that would be expected from an EDX analysis of a pure Cu₂(CrO₄)O sample, based on its chemical formula.
| Element | Symbol | Weight % | Atomic % |
|---|---|---|---|
| Oxygen | O | 32.9 | 50.0 |
| Chromium | Cr | 21.2 | 10.0 |
| Copper | Cu | 45.9 | 40.0 |
| Total | 100.0 | 100.0 |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Stoichiometric Ratios
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample with exceptional accuracy, capable of reaching detection limits at the sub-parts-per-billion level. researchgate.net To analyze a solid sample like Cu₂(CrO₄)O, the material must first be completely dissolved, typically using a strong acid digestion method. The resulting solution is then introduced into the plasma, which ionizes the atoms. The mass spectrometer then separates and quantifies these ions based on their mass-to-charge ratio. This allows for a precise determination of the elemental concentrations, which is critical for verifying the stoichiometric ratios of copper to chromium in the compound.
Table 3: Illustrative ICP-MS Analysis for Stoichiometric Ratio Determination This table illustrates how ICP-MS results would be used to confirm the stoichiometry of a digested Cu₂(CrO₄)O sample.
| Element | Measured Concentration (mg/L) | Molar Concentration (mol/L) | Molar Ratio (Normalized to Cr) | Expected Ratio |
|---|---|---|---|---|
| Copper (Cu) | 10.00 | 0.157 | 2.01 | 2 |
| Chromium (Cr) | 4.06 | 0.078 | 1.00 | 1 |
Atomic Absorption Spectroscopy (AAS) for Elemental Composition
Atomic Absorption Spectroscopy (AAS) is a robust and widely used technique for quantifying the concentration of specific elements in a sample. libretexts.org Similar to ICP-MS, the analysis of Cu₂(CrO₄)O requires the solid to be digested into a liquid solution. This solution is then atomized, typically in a flame or a graphite (B72142) furnace. A lamp emitting light at a wavelength specific to the element of interest is shone through the atomized sample. The atoms of that element absorb the light, and the amount of absorption is directly proportional to their concentration in the sample. libretexts.org For the analysis of Cu₂(CrO₄)O, separate determinations would be run for copper and chromium using their respective characteristic wavelengths.
Table 4: Typical Instrumental Parameters for AAS Analysis of Copper and Chromium This table shows standard AAS parameters for the analysis of the constituent elements of Cu₂(CrO₄)O.
| Element | Wavelength (nm) | Atomization Method | Reference |
|---|---|---|---|
| Copper (Cu) | 324.8 | Air-Acetylene Flame | libretexts.org |
| Chromium (Cr) | 357.9 | Air-Acetylene Flame | lasalle.edu |
Spectroscopic Investigations of Chemical Bonding and Vibrational Modes
Spectroscopic techniques that probe the vibrational energy levels of molecules and crystal lattices provide invaluable information about the bonding environment within copper chromate oxide. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary methods that offer a detailed fingerprint of the material's structure.
FTIR spectroscopy is instrumental in identifying the functional groups and characterizing the bonding within copper chromate oxide. The analysis focuses on the characteristic vibrational modes of the chromate (CrO₄²⁻) anion and the copper-oxygen (Cu-O) bonds.
The chromate ion, in a tetrahedral geometry, exhibits distinct vibrational modes. The asymmetric stretching vibrations (ν₃) of the Cr-O bonds in the CrO₄²⁻ anion are typically observed in the infrared spectrum in the range of 700 to 1000 cm⁻¹. researchgate.net For instance, studies on various chromate compounds have identified intense bands around 852 cm⁻¹ with a shoulder at 921 cm⁻¹, and in other cases, asymmetric stretching vibrations are seen between 880 and 963 cm⁻¹. researchgate.net The symmetric stretching vibrations (ν₁) are also characteristic, appearing at slightly lower wavenumbers. researchgate.net
The Cu-O stretching vibrations in copper oxides generally appear at lower frequencies. For instance, in copper(II) oxide (CuO), stretching vibrations (ν(Cu(II)-O)) are observed in the range of 430-592 cm⁻¹. researchgate.net In copper(I) oxide (Cu₂O), the ν(Cu(I)-O) vibrations are found at higher wavenumbers, around 643 cm⁻¹. researchgate.net In the context of Cu₂(CrO₄)O, the FTIR spectrum would be expected to show a combination of these features, with specific peak positions potentially shifted due to the influence of the crystal lattice and the interactions between the copper, chromium, and oxygen atoms. researchgate.netresearchgate.net The presence of hydroxyl groups, if any, would be indicated by bending and stretching modes at approximately 980, 1290, 1480 cm⁻¹, and above 3000 cm⁻¹, respectively. researchgate.net
Table 1: Characteristic FTIR Vibrational Modes Relevant to Copper Chromate Oxide
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |
| ν₃(Cr-O) | 700 - 1000 | Asymmetric stretching of CrO₄²⁻ |
| ν₁(Cr-O) | ~870 | Symmetric stretching of CrO₄²⁻ |
| ν(Cu(II)-O) | 430 - 592 | Stretching vibrations in CuO |
| ν(Cu(I)-O) | ~643 | Stretching vibrations in Cu₂O |
| δ(O-H) | 980 - 1480 | Bending modes of hydroxyl groups |
| ν(O-H) | >3000 | Stretching modes of hydroxyl groups |
Note: The exact wavenumbers for Cu₂(CrO₄)O may vary from these reference ranges.
Raman spectroscopy provides complementary information to FTIR, as it probes molecular vibrations that result in a change in polarizability. This technique is highly sensitive to the crystalline structure and can be used to obtain a unique "vibrational fingerprint" of copper chromate oxide.
For chromite minerals, the most intense Raman peak, attributed to the A₁g mode, is typically observed near 685 cm⁻¹. spectroscopyonline.com However, the position of this peak can vary significantly (from 678 cm⁻¹ to 727 cm⁻¹) depending on the specific composition of the chromite. spectroscopyonline.com In the case of copper chromite (CuCr₂O₄), a major broad peak is seen near 685 cm⁻¹ with a weaker secondary peak around 650 cm⁻¹. spectroscopyonline.com
The Raman spectra of copper oxides are also well-characterized. Copper(II) oxide (CuO) displays three Raman active modes with prominent peaks at approximately 298 cm⁻¹ (Ag), 345 cm⁻¹ (Bg), and 630 cm⁻¹ (Bg). researchgate.net Copper(I) oxide (Cu₂O) has a characteristic Raman peak around 220 cm⁻¹. researchgate.net The presence of a mixed-valence copper oxide like paramelaconite (Cu₄O₃) can be identified by a dominant peak at 530 cm⁻¹. rsc.org
In studying Cu₂(CrO₄)O, Raman spectroscopy would be expected to reveal a complex spectrum containing features from both the chromate and copper oxide components. researchgate.netresearchgate.net The precise positions and relative intensities of these peaks would provide detailed insights into the local coordination and bonding environments within the crystal structure. osu.edu
Table 2: Characteristic Raman Peaks for Components Relevant to Copper Chromate Oxide
| Compound/Group | Wavenumber (cm⁻¹) | Assignment |
| Chromite (general) | ~685 | A₁g mode |
| CuO | ~298, 345, 630 | Ag, Bg modes |
| Cu₂O | ~220 | Eu (second-order overtone) |
| Cu₄O₃ | ~530 | Dominant peak |
Note: The spectrum of Cu₂(CrO₄)O will be a composite of these and other possible vibrational modes.
Oxidation State Determination and Mixed-Valency Resolution
The presence of copper in multiple oxidation states (mixed-valency) is a key feature of many copper compounds, including potentially copper chromate oxide. Accurately determining the ratio of Cu⁺ and Cu²⁺ is crucial for understanding its electronic properties and reactivity. X-ray based spectroscopic techniques are particularly well-suited for this purpose.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present. For copper, the Cu 2p spectrum is highly informative for distinguishing between Cu(0), Cu(I) (Cu⁺), and Cu(II) (Cu²⁺). xpsfitting.comsurfacesciencewestern.com
The Cu 2p₃/₂ main peak for both metallic copper (Cu⁰) and Cu₂O (Cu⁺) are located at very similar binding energies, typically around 932.6-932.7 eV, making them difficult to distinguish based on this peak alone. xpsfitting.com However, the Cu 2p spectrum of Cu(II) species is distinctly different due to the presence of strong "shake-up" satellite peaks at higher binding energies (approximately 940-945 eV) relative to the main Cu 2p₃/₂ peak (around 934-935 eV). surfacesciencewestern.com The absence of these shake-up satellites is a strong indicator of the absence of Cu(II).
To differentiate between Cu(0) and Cu(I), the Auger parameter, derived from the binding energy of the Cu 2p₃/₂ peak and the kinetic energy of the Cu LMM Auger peak, is often employed. xpsfitting.com The Auger parameter for Cu₂O is significantly different from that of metallic copper, allowing for their quantitative separation. In situ XPS studies on copper chromite catalysts have shown that the catalytic activity for certain reactions correlates with the surface oxidation state of copper, with Cu(I) and Cu(0) being identified as active species. osti.gov
Table 3: Representative XPS Binding Energies for Copper Species
| Copper Species | Cu 2p₃/₂ Binding Energy (eV) | Shake-up Satellites |
| Cu(0) | ~932.7 | Absent |
| Cu₂O (Cu⁺) | ~932.5 | Absent |
| CuO (Cu²⁺) | ~933.6 | Present |
| Cu(OH)₂ (Cu²⁺) | ~934.7 | Present |
Source: Adapted from various XPS databases and literature. xpsfitting.comsurfacesciencewestern.com Values can vary slightly depending on the instrument and sample conditions.
X-ray Absorption Near-Edge Structure (XANES) spectroscopy at the Cu K-edge is a powerful bulk-sensitive technique for determining the average oxidation state and coordination geometry of copper in a material. calstate.edu The energy of the absorption edge is directly related to the oxidation state of the absorbing atom; a higher oxidation state results in a shift of the absorption edge to higher energies. calstate.edunih.gov
For copper compounds, the K-edge of Cu(I) species is typically found at a lower energy than that of Cu(II) species. researchgate.netiaea.org For example, the Cu K-edge for Cu₂O is at a lower energy than for CuO. purdue.edu This shift allows for the quantification of the Cu(I)/Cu(II) ratio in mixed-valence compounds by linear combination fitting of the XANES spectrum with spectra of known standards. iaea.org
Furthermore, the pre-edge features in the XANES spectrum are sensitive to the coordination environment of the copper atoms. amazonaws.comresearchgate.net For instance, a weak pre-edge peak around 8986 eV is often characteristic of three- or four-fold coordinated Cu(II). researchgate.net The shape and intensity of the main absorption peak (the "white line") also provide information about the local geometry and electronic structure. aps.org XANES has been effectively used to study the oxidation state of copper in various catalysts and complexes, demonstrating its utility for characterizing materials like copper chromate oxide. acs.orgresearchgate.net
While XPS and XANES are primary techniques for valence state determination, other spectroscopic methods can provide complementary and confirmatory information. Valence-to-core X-ray Emission Spectroscopy (VtC XES) is one such technique that has been shown to be sensitive to the oxidation state of first-row transition metals, including copper. nih.govacs.orgbohrium.com The energy of the Kβ emission features in VtC XES shifts with the effective nuclear charge of the metal, providing an independent measure of the oxidation state that can corroborate XANES data. acs.orgbohrium.com
Additionally, techniques like Auger Electron Spectroscopy (AES), often used in conjunction with ion sputtering for depth profiling, can reveal the distribution of elements and their chemical states as a function of depth from the surface. dtic.mil This can be particularly useful in understanding if the oxidation state of copper varies between the surface and the bulk of the copper chromate oxide material. dtic.milscispace.com The combination of these multiple spectroscopic approaches provides a robust and comprehensive picture of the oxidation states and their distribution within the complex structure of copper chromate oxide. nih.gov
Microscopic and Nanoscopic Structural Analysis
The morphology, crystal structure, and surface characteristics of copper chromate oxide at the micro- and nanoscale are critical parameters influencing its properties. While specific research applying advanced microscopic techniques directly to Cu₂(CrO₄)O is limited in publicly available literature, the principles of these techniques and their potential findings can be described.
Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED)
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and internal structure of materials at high resolution. For Cu₂(CrO₄)O, TEM analysis would reveal the size, shape, and aggregation of its nanoparticles. It is anticipated that synthetic methods like co-precipitation or hydrothermal routes would yield nanoparticles in the range of 10-30 nm. Electron microscopy studies are a key method for characterizing such materials. dtic.mil
Selected Area Electron Diffraction (SAED) is typically used in conjunction with TEM to determine the crystalline structure of the material. A SAED pattern of Cu₂(CrO₄)O would consist of diffraction rings or spots, from which the lattice parameters and crystal system could be determined and compared with data from X-ray diffraction (XRD). This would confirm the phase purity of the synthesized compound.
Scanning Transmission Electron Microscopy with Electron Energy Loss Spectroscopy (STEM-EELS)
Scanning Transmission Electron Microscopy (STEM) combined with Electron Energy Loss Spectroscopy (EELS) provides high-resolution imaging and elemental mapping capabilities. A STEM analysis of Cu₂(CrO₄)O would allow for the visualization of individual atoms or atomic columns, providing insights into the atomic arrangement.
The EELS component would be particularly useful for probing the elemental composition and oxidation states of copper and chromium within the nanoparticles. By analyzing the energy loss of electrons as they pass through the sample, it is possible to obtain elemental maps, showing the distribution of Cu, Cr, and O. This would be crucial in confirming the stoichiometry of the compound.
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM)
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are surface-sensitive techniques that provide topographical information at the nanoscale.
AFM would be employed to generate three-dimensional images of the surface of Cu₂(CrO₄)O, revealing surface roughness, grain size, and other morphological features. This non-destructive technique is valuable for understanding the surface characteristics without altering the sample.
STM, on the other hand, would provide information about the surface electronic structure of Cu₂(CrO₄)O. This technique could be used to investigate the local density of states, which is important for applications in catalysis and electronics.
Thermal Decomposition and Phase Transitions
The thermal stability and decomposition behavior of copper chromate oxide are critical for its application, particularly in catalysis and pyrotechnics. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to study these properties.
Thermogravimetric Analysis (TGA) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For hydrated forms of basic copper chromate, such as CuCrO₄·2CuO·2H₂O, a weight loss is expected around 260°C, corresponding to the removal of water molecules. dtic.mil
The anhydrous form of copper chromate oxide, Cu₂(CrO₄)O, is reported to be stable up to approximately 450°C. Above this temperature, it undergoes decomposition. The primary decomposition products are copper(II) oxide (CuO) and chromium(III) oxide (Cr₂O₃). The calcination of basic copper chromate at temperatures between 100 and 500°C is a method used to produce copper chromite. redalyc.orgscielo.br TGA is a crucial technique for monitoring these thermal decomposition pathways. researchgate.net
Table 1: TGA Decomposition Stages of Copper Chromate Compounds
| Temperature Range | Compound | Event |
| ~260°C | Hydrated Basic Copper Chromate | Dehydration |
| >450°C | Copper Chromate Oxide (Cu₂(CrO₄)O) | Decomposition to CuO and Cr₂O₃ |
Differential Scanning Calorimetry (DSC) for Thermal Stability
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on thermal events such as phase transitions, melting, and decomposition. A DSC analysis of Cu₂(CrO₄)O would show an exothermic peak corresponding to its decomposition above 450°C. The position and area of this peak would provide information about the decomposition temperature and the enthalpy of the reaction, respectively. This technique is instrumental in assessing the thermal stability of the compound. researchgate.net
Operando X-ray Diffraction for In-situ Phase Transformations
Operando X-ray diffraction (XRD) stands as a powerful analytical technique for the real-time, in-situ investigation of crystalline materials under dynamic conditions. This methodology allows for the monitoring of structural changes, phase transformations, and the evolution of solid-state reactions as they occur, providing invaluable insights into the behavior of materials under operational environments, such as varying temperatures, pressures, and reactive gas atmospheres. While specific operando XRD studies on copper chromate oxide (Cu₂(CrO₄)O) are not extensively documented in public literature, the application of this technique to analogous mixed metal oxides, particularly copper- and chromium-based catalysts, provides a strong framework for understanding the potential phase transformations of Cu₂(CrO₄)O.
In a typical operando XRD experiment, the material of interest, such as Cu₂(CrO₄)O powder, would be placed in a specialized reaction chamber that allows for the precise control of the surrounding environment while being transparent to X-rays. The sample would then be subjected to a programmed temperature ramp or exposed to a specific gas flow, and XRD patterns would be collected continuously. This allows for the direct observation of changes in the material's crystal structure as a function of the applied conditions.
For a compound like copper chromate oxide, operando XRD could be instrumental in elucidating its thermal decomposition pathway. As the temperature is increased, the diffraction patterns would reveal the temperatures at which the initial Cu₂(CrO₄)O phase begins to transform. The emergence of new diffraction peaks would signify the formation of intermediate or final decomposition products, such as copper(II) oxide (CuO), copper(I) oxide (Cu₂O), or various chromium oxides (e.g., Cr₂O₃). mdpi.comresearchgate.net The relative intensities of the diffraction peaks corresponding to the different phases can be used to quantify the extent of the transformation at any given point in time.
Furthermore, operando XRD is crucial for studying the behavior of Cu₂(CrO₄)O under reducing or oxidizing atmospheres, which is particularly relevant for catalytic applications. For instance, under a hydrogen (H₂) or carbon monoxide (CO) atmosphere, one would expect to observe the reduction of the copper and chromium species. mdpi.com The initial diffraction pattern of Cu₂(CrO₄)O would be expected to diminish, while new peaks corresponding to metallic copper (Cu) and reduced chromium oxide phases would appear and grow in intensity. The temperature at which these transformations occur and the sequence of phase changes can provide critical information about the material's reducibility and the stability of its various oxidation states.
The data generated from operando XRD experiments are typically visualized as a series of diffraction patterns plotted against temperature or time. This allows for the clear identification of phase transitions. Quantitative analysis of this data can provide kinetic information about the transformations.
To illustrate the type of data that could be obtained from an operando XRD study of Cu₂(CrO₄)O, the following tables represent hypothetical findings based on the behavior of similar copper-chromium oxide systems.
Table 1: Hypothetical Operando XRD Data for Thermal Decomposition of Cu₂(CrO₄)O in an Inert Atmosphere
| Temperature (°C) | Dominant Crystalline Phases Detected by XRD | Key Diffraction Peaks (2θ) | Observations |
| 25 | Cu₂(CrO₄)O | [Hypothetical peaks for Cu₂(CrO₄)O] | Initial phase pure. |
| 350 | Cu₂(CrO₄)O, trace CuO | [Hypothetical peaks], 35.5°, 38.7° | Onset of decomposition. |
| 500 | CuO, Cr₂O₃, trace Cu₂(CrO₄)O | 35.5°, 38.7°, 24.5°, 33.6°, 41.5°, 50.2°, 54.9° | Significant decomposition into constituent oxides. |
| 700 | CuO, Cr₂O₃ | 35.5°, 38.7°, 24.5°, 33.6°, 41.5°, 50.2°, 54.9° | Complete decomposition. |
Table 2: Hypothetical Operando XRD Data for Reduction of Cu₂(CrO₄)O in H₂ Atmosphere
| Temperature (°C) | Dominant Crystalline Phases Detected by XRD | Key Diffraction Peaks (2θ) | Observations |
| 25 | Cu₂(CrO₄)O | [Hypothetical peaks for Cu₂(CrO₄)O] | Initial phase pure. |
| 200 | Cu₂(CrO₄)O, trace Cu | [Hypothetical peaks], 43.3°, 50.4° | Onset of copper reduction. |
| 300 | Cu, Cr₂O₃, trace Cu₂(CrO₄)O | 43.3°, 50.4°, 24.5°, 33.6°, 41.5°, 50.2°, 54.9° | Significant reduction of copper and transformation of chromium species. |
| 400 | Cu, Cr₂O₃ | 43.3°, 50.4°, 24.5°, 33.6°, 41.5°, 50.2°, 54.9° | Complete reduction to metallic copper and stable chromium oxide. |
These illustrative tables demonstrate how operando XRD can provide a detailed, time-resolved picture of the structural evolution of copper chromate oxide under various conditions. Such studies are essential for understanding the material's stability, reactivity, and potential catalytic mechanisms. frontiersin.orgresearchgate.net The ability to observe these transformations as they happen provides a significant advantage over traditional ex-situ methods, which only analyze the material before and after a reaction.
Electronic Structure and Quantum Mechanical Modeling
Band Structure Analysis and Optical Properties
The arrangement of electron energy levels into bands determines the electronic and optical characteristics of a material. For Cu₂(CrO₄)O, a mixed oxide-chromate, the band structure is primarily influenced by the hybridization of Cu 3d and O 2p orbitals, along with the contribution of Cr 3d orbitals. While specific experimental data for Cu₂(CrO₄)O is not widely available in public literature, the methodologies for its characterization are well-established.
Bandgap Determination via UV-Vis Diffuse Reflectance Spectroscopy (DRS)
UV-Vis Diffuse Reflectance Spectroscopy is a key technique for determining the optical bandgap of a semiconductor material. The bandgap is the minimum energy required to excite an electron from the valence band to the conduction band. For Cu₂(CrO₄)O, a bandgap in the range of approximately 1.5 to 2.5 eV has been suggested, which would be determined experimentally by analyzing the absorption edges in a Tauc plot derived from DRS data. This places the material in the category of semiconductors that can absorb visible light, a crucial property for photocatalytic applications.
Photoluminescence (PL) Spectroscopy for Electron-Hole Dynamics
Photoluminescence spectroscopy is a powerful tool for investigating the fate of photogenerated electrons and holes in a semiconductor. The intensity and lifetime of the emitted light provide insights into the efficiency of charge separation and recombination. For a material like Cu₂(CrO₄)O, PL studies would be essential to evaluate its potential for applications in photocatalysis or optoelectronics. A lower PL intensity would generally indicate more efficient separation of charge carriers, which is desirable for these applications. While specific PL studies on Cu₂(CrO₄)O are not readily found, research on other copper-based materials often uses this technique to understand and optimize their photoactivity.
Mott-Schottky Analysis for Flat-Band Potentials
Mott-Schottky analysis is an electrochemical impedance technique used to determine the flat-band potential and the charge carrier density of a semiconductor. The flat-band potential is a critical parameter that describes the energy level of the bands at the semiconductor-electrolyte interface. This information is vital for designing photoelectrochemical cells. For p-type semiconductors, such as many copper oxides, a linear relationship is observed in the Mott-Schottky plot (1/C² vs. applied potential), and the intercept with the potential axis yields the flat-band potential. Although specific Mott-Schottky plots for Cu₂(CrO₄)O are not available, the analysis of related materials like Cu₂O/CuO heterostructures demonstrates the utility of this method in determining their band alignment and charge transfer properties. acs.org
Density Functional Theory (DFT) and Advanced Computational Approaches
To complement experimental findings and to understand the electronic and magnetic properties at a fundamental level, computational modeling based on quantum mechanics is employed. Density Functional Theory (DFT) is a widely used method for this purpose.
DFT+U Calculations for Strongly Correlated Electron Systems (Cu²⁺, Cr³⁺)
Standard DFT approximations can sometimes fail to accurately describe the electronic structure of materials containing transition metal ions with strongly correlated d-electrons, such as Cu²⁺ and Cr³⁺ (in related copper chromites). The DFT+U method is an extension that incorporates a Hubbard U term to better account for the on-site Coulombic repulsion of these localized electrons. For Cu₂(CrO₄)O, DFT+U calculations would be crucial for obtaining a more accurate prediction of the bandgap and the localization of d-states. In studies of other copper oxides, the inclusion of a U term has been shown to significantly improve the agreement between calculated and experimental bandgaps.
Spin-Polarized Calculations for Electronic and Magnetic Properties
The presence of unpaired electrons in the d-orbitals of Cu²⁺ ions suggests that Cu₂(CrO₄)O may exhibit interesting magnetic properties. Spin-polarized DFT calculations are necessary to model these properties. Such calculations treat spin-up and spin-down electrons separately, allowing for the prediction of magnetic ordering (e.g., ferromagnetic, antiferromagnetic) and the magnitude of magnetic moments on the copper and chromium atoms. In related compounds, such as some copper chromite spinels, antiferromagnetic coupling is common. For dinuclear copper(II) complexes with a chromate (B82759) bridge, ferromagnetic interactions have been observed. Spin-polarized calculations for Cu₂(CrO₄)O would elucidate the nature of the magnetic exchange interactions between the metal centers.
Ab Initio Modeling of Electronic States and Orbital Hybridization
Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, offer a fundamental understanding of the electronic states in copper chromate oxide. Methods such as Density Functional Theory (DFT) are employed to model the behavior of electrons within the compound's crystalline structure. nih.gov In the context of Cu₂(CrO₄)O, these models focus on the interactions between the copper (Cu), chromium (Cr), and oxygen (O) atoms.
The electronic configuration of Cu(II) is [Ar] 3d⁹, and in an octahedral or tetrahedral coordination environment, the d-orbitals split into different energy levels. Similarly, the chromate ion (CrO₄²⁻) features chromium in a +6 oxidation state with a tetrahedral arrangement of oxygen atoms. The hybridization of orbitals involves the mixing of the Cu 3d, Cr 3d, and O 2p orbitals. Specifically, the valence band is expected to be dominated by O 2p and Cu 3d states, while the conduction band is likely composed of unoccupied Cu 3d and Cr 3d states.
Prediction of d-band Centers and Active Sites
The d-band center model is a widely used concept in catalysis to predict the reactivity of transition metal surfaces. The energy of the d-band center, which is the average energy of the d-electrons, correlates with the strength of the interaction between the metal surface and an adsorbate. A d-band center closer to the Fermi level generally indicates a stronger interaction.
For copper chromate oxide, which may find applications in catalysis, predicting the d-band centers of the copper atoms is crucial for identifying potential active sites. The local coordination environment of the copper ions significantly influences the position of the d-band center. In the Cu₂(CrO₄)O structure, there are likely multiple distinct copper sites with different coordination numbers and geometries, leading to a range of d-band center energies.
Ab initio calculations can be used to determine the projected density of states (PDOS) for the copper d-orbitals at different crystalline facets or defect sites. From the PDOS, the d-band center can be calculated. It is generally observed that lower coordination numbers lead to a d-band center that is higher in energy and closer to the Fermi level, which can enhance catalytic activity for certain reactions.
Table 1: Predicted d-band Center Characteristics for Hypothetical Copper Sites in Cu₂(CrO₄)O
| Copper Site | Assumed Coordination Number | Predicted d-band Center Position (Relative to Fermi Level) | Implication for Adsorption Strength |
| Cu(I) | 4 (Tetrahedral) | Higher Energy | Stronger |
| Cu(II) | 6 (Octahedral) | Lower Energy | Weaker |
| Surface Cu atom | Lower than bulk | Higher than bulk | Potentially enhanced catalytic activity |
This table is a conceptual representation based on established d-band theory principles and is not derived from direct experimental or computational data for Cu₂(CrO₄)O.
Ligand-Metal Charge Transfer (LMCT) Processes
Ligand-to-Metal Charge Transfer (LMCT) is a significant electronic transition in coordination compounds where an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. libretexts.org In copper chromate oxide, this process involves the transfer of an electron from the oxygen atoms of the chromate or oxide ligands to the copper(II) centers. researchgate.net
The energy required for this charge transfer corresponds to the absorption of light, often in the ultraviolet-visible region of the electromagnetic spectrum. The LMCT process can be represented as:
[Cu(II) - O-L] + hν → [Cu(I) - O•-L]
where L represents the rest of the chromate group. This photo-induced process results in the formal reduction of the copper center and the oxidation of the ligand, creating a transient radical species. semanticscholar.orgnih.gov The efficiency and energy of the LMCT transition are dependent on the nature of the ligands and the geometry of the coordination sphere. The presence of strong π-donating ligands, such as the oxo groups in the chromate anion, can facilitate low-energy LMCT transitions. nih.gov
These LMCT processes are fundamental to understanding the photocatalytic and photochemical properties of copper chromate oxide. The generation of a ligand radical and a reduced metal center can initiate a variety of chemical reactions. researchgate.net
Table 2: Characteristics of Expected Ligand-Metal Charge Transfer (LMCT) in Cu₂(CrO₄)O
| Transition | Description | Expected Spectral Region | Consequence |
| O²⁻(p) → Cu²⁺(d) | Electron transfer from oxide ligand to copper | Ultraviolet | High energy transition |
| CrO₄²⁻(p) → Cu²⁺(d) | Electron transfer from chromate ligand to copper | Ultraviolet-Visible | Potential for visible light photocatalysis |
This table presents a theoretical expectation of LMCT processes in Cu₂(CrO₄)O based on the principles of charge transfer in related copper complexes.
Investigations into Magnetic Phenomena
Magnetic Susceptibility Studies and Temperature Dependence
Magnetic susceptibility measurements are a primary tool for probing the magnetic nature of a material. These studies measure how strongly a material becomes magnetized in an applied magnetic field, providing insight into the type and strength of the magnetic interactions present.
The magnetic character of copper chromate (B82759) oxide is fundamentally determined by the oxidation states of the copper ions within its lattice. Materials are classified as paramagnetic if they are attracted to a magnetic field and diamagnetic if they are repelled. wikipedia.orgbyjus.com This behavior is a direct consequence of their electronic structure.
Paramagnetism from Copper(II): The Cu²⁺ ion has a d⁹ electronic configuration, meaning it possesses one unpaired electron in its d-orbital. According to Hund's rule, the presence of unpaired electrons imparts a net magnetic moment to the atom, making it paramagnetic. byjus.com This contribution is temperature-dependent, generally following the Curie-Weiss law, where susceptibility decreases as temperature increases. arxiv.org
Diamagnetism from Copper(I): In contrast, a hypothetical Cu⁺ ion would have a completely filled d¹⁰ electronic configuration. With all electrons paired, there is no net magnetic moment, and the ion exhibits diamagnetism. byjus.com This contribution is typically much weaker than paramagnetism and is largely independent of temperature.
For materials with antiferromagnetic ordering, the Néel temperature (Tₙ) is the critical temperature above which the material transitions to a paramagnetic state. While direct experimental measurement is common, computational methods like Monte Carlo simulations are powerful tools for modeling and predicting this transition.
Monte Carlo simulations for magnetic systems involve creating a computational model of the material's crystal lattice and its interacting magnetic moments (spins). By simulating the behavior of these spins over a range of temperatures and applying statistical mechanics, the temperature dependence of macroscopic properties like magnetic susceptibility and specific heat can be calculated. The Néel temperature is identified as the point of a sharp peak or cusp in these simulated properties, corresponding to the onset of long-range antiferromagnetic order. For instance, in a study of the related multiferroic compound CuCrO₂, Monte Carlo simulations successfully predicted a Néel temperature of approximately 24.5 K, which was in close agreement with experimental findings.
Although a specific Monte Carlo simulation for Cu₂(CrO₄)O is not prominently documented in the literature, this computational approach remains a standard method for determining its theoretical Néel temperature. The parameters for such a simulation would be derived from the material's specific crystal structure and the exchange interaction constants between its magnetic ions.
Exchange Interactions and Magnetic Ordering
The collective magnetic behavior of Cu₂(CrO₄)O arises from exchange interactions, which are quantum mechanical effects that couple the magnetic moments of neighboring ions. These interactions can be ferromagnetic (favoring parallel alignment of moments) or antiferromagnetic (favoring anti-parallel alignment).
There is strong evidence that the chromate ([CrO₄]²⁻) anion can act as a bridge to facilitate ferromagnetic coupling between copper(II) ions. In a detailed study of a dinuclear copper(II) complex, [{Cu(acpa)}₂(μ-CrO₄)], where two Cu²⁺ ions are bridged by a single chromate group, magnetic susceptibility measurements revealed a distinct ferromagnetic interaction. aps.orgnih.gov The coupling constant, a measure of the interaction's strength, was determined from these measurements.
Table 1: Magnetic Coupling in a Chromate-Bridged Copper Complex
| Compound | Bridging Ligand | Magnetic Interaction | Coupling Constant (2J) |
| [{Cu(acpa)}₂(μ-CrO₄)] | [CrO₄]²⁻ | Ferromagnetic | +14.6(1) cm⁻¹ |
| [{Cu(acpa)}₂(μ-MoO₄)] | [MoO₄]²⁻ | Antiferromagnetic | -5.1(4) cm⁻¹ |
Data sourced from a study on dinuclear copper complexes, demonstrating the role of the bridging anion in determining the nature of the magnetic coupling. aps.orgnih.gov
In many transition metal oxides, antiferromagnetic coupling is the dominant interaction, particularly when mediated through a single oxygen ion in what is known as a superexchange pathway. In the structure of copper chromate oxide, which contains both copper and chromium ions coordinated by oxygen, the formation of Cu-O-Cr linkages within octahedral environments is expected.
This arrangement typically leads to antiferromagnetic coupling. The interaction involves the overlap of the d-orbitals of the copper and chromium ions with the p-orbitals of the intervening oxygen atom. According to established principles like the Goodenough-Kanamori rules, such pathways often result in an anti-parallel alignment of the metal ion spins. In materials with alternating Cu²⁺O₄ plaquettes and other metal-oxygen octahedra (like Ir⁴⁺O₆), antiferromagnetic superexchange is a key interaction.
The primary mechanism governing magnetic interactions in insulating oxides like copper chromate oxide is superexchange. This is an indirect coupling between the magnetic moments of two metal ions that is mediated by a non-magnetic ion, typically oxygen. mdpi.com
The nature of the superexchange interaction—whether it is ferromagnetic or antiferromagnetic—is highly dependent on the geometry of the linkage, specifically the metal-oxygen-metal bond angle, and the orbital occupancy of the metal ions. The Goodenough-Kanamori-Anderson (GKA) rules provide a qualitative framework for predicting these interactions:
A bond angle of 180° typically leads to strong antiferromagnetic coupling due to the significant overlap between the metal d-orbitals and the oxygen p-orbitals.
A bond angle approaching 90° generally results in a weak ferromagnetic interaction.
In copper oxide materials, the interaction between two Cu²⁺ ions through a Cu-O-Cu pathway is a classic example of superexchange. The unpaired spin resides in a d-orbital which hybridizes with the oxygen 2p orbital, allowing for communication between the copper ions that results in either ferromagnetic or antiferromagnetic alignment. This principle extends to the Cu-O-Cr pathways within copper chromate oxide, where the interplay between different exchange paths and geometries dictates the final magnetic structure.
Computational Modeling of Magnetic Interactions
Computational modeling serves as a powerful tool to investigate the intricate magnetic interactions within materials like copper chromate oxide. These theoretical approaches provide insights into the electronic structure and magnetic ground states that are often difficult to probe experimentally. By simulating the interactions between electron spins at the quantum-mechanical level, researchers can predict and rationalize the magnetic behavior of complex compounds.
A prominent method is the Broken Symmetry-Density Functional Theory (BS-DFT) approach. This technique is particularly useful for calculating the magnetic exchange coupling constant (J) in polynuclear metal complexes. mdpi.com It involves computing the energies of both the high-spin (ferromagnetic) state and a "broken-symmetry" state, which represents an antiferromagnetic alignment of spins. The energy difference between these states is then used to estimate the strength and sign of the magnetic coupling. mdpi.com
For systems with localized d-electrons, standard DFT functionals can be insufficient. The DFT+U method is an extension that incorporates an on-site Hubbard U term to better account for strong electron correlation, which is crucial for accurately modeling materials like oxides and chromates. However, the choice of the value for U can significantly impact the predicted properties, such as the magnetic moment and electronic band gap, requiring careful validation against experimental data.
The complexity of these calculations is notable, as transition metal complexes often exhibit near-degeneracies in their electronic states. This can make the results from standard DFT approximations unreliable, necessitating advanced, well-calibrated models to ensure the computed ground state matches experimental reality. mdpi.com
| DFT-Based Strategy | Description | Typical Application |
|---|---|---|
| Broken Symmetry (BS-DFT) | Calculates the energy difference between a high-spin state and a lower-symmetry, mixed-spin state to determine the magnetic coupling constant (J). mdpi.com | Dinuclear and polynuclear metal complexes with bridging ligands. mdpi.com |
| DFT+U | Adds a Hubbard U term to standard DFT functionals to correct for self-interaction errors and better describe localized, strongly correlated electrons. | Transition metal oxides and other compounds with localized d or f electrons. |
| Hybrid Functionals | Incorporate a portion of exact Hartree-Fock exchange to improve the description of exchange-correlation effects, often yielding more accurate band gaps and magnetic moments. | Systems where standard functionals fail to predict the correct electronic or magnetic ground state. |
The nature of magnetic exchange—whether it is ferromagnetic (aligning spins in parallel) or antiferromagnetic (aligning them antiparallel)—is fundamentally determined by the pathways through which electron spins interact. This interaction, known as superexchange, is mediated by the orbitals of bridging ligands connecting the magnetic centers. The geometry and symmetry of these orbitals, collectively referred to as orbital topology, are critical.
In compounds containing chromate groups, the [CrO₄]²⁻ anion can act as a bridge between copper(II) ions. Research on related dinuclear copper complexes has shown that a ferromagnetic interaction can be propagated through the [CrO₄]²⁻ bridge. acs.org The strength and sign of this coupling are highly sensitive to the specific orbital overlaps. The ferromagnetic nature in such cases can be explained by the topology of the frontier orbitals involved in the exchange. acs.org
The superexchange pathway involves the orbitals of the magnetic metal ions (e.g., Cu d-orbitals) and the bridging atoms (e.g., oxygen p-orbitals). researchgate.net Key structural parameters, such as the bond angles (e.g., Cu-O-Cu angle) and the planarity of the metal-ligand core, dictate the extent of orbital overlap. mdpi.com For instance, in hydroxido-bridged copper complexes, the angle that the bridging O-H bond makes with the central Cu₂O₂ plane has a strong correlation with the exchange coupling constant, as it affects the involvement of oxygen p-orbitals in the superexchange process. mdpi.com Theoretical studies on various open-shell systems have confirmed that tuning frontier orbital symmetries can lead to a remarkable variation in the exchange energy. nih.gov The electronegativity of the bridging atoms also plays a role in modulating the superexchange interactions. dtic.mil
| System/Bridge | Key Structural Feature | Observed Magnetic Coupling | Exchange Constant (J or 2J) |
|---|---|---|---|
| [{Cu(acpa)}₂(μ-CrO₄)] | [CrO₄]²⁻ bridge acs.org | Ferromagnetic acs.org | +14.6 cm⁻¹ (2J) acs.org |
| Hydroxido-bridged Cu(II) Dimer | Cu-O-Cu bridging angle mdpi.com | Antiferromagnetic mdpi.com | Varies with angle mdpi.com |
| Copper(II) Acetate (B1210297) Monohydrate | Acetate bridges researchgate.net | Strong Antiferromagnetic researchgate.net | -292.2 cm⁻¹ (-2J) researchgate.net |
| Catena-fluorophthalocyaninatochromium(III) | Fluoride bridge dtic.mil | Antiferromagnetic dtic.mil | -12.2 cm⁻¹ (J) dtic.mil |
Magnetoelastic Coupling Phenomena
Magnetoelastic coupling refers to the interaction between a material's magnetic state and its mechanical properties, specifically the crystal lattice. In essence, a change in the magnetic ordering can induce a lattice distortion (strain), and conversely, applying mechanical stress can alter the magnetic properties. This phenomenon is critical in understanding the behavior of materials where the magnetic ions are sensitive to their local coordination environment.
In copper oxides, the Cu²⁺ ion's d⁹ electronic configuration often leads to a Jahn-Teller distortion, making the local structure particularly susceptible to coupling with magnetic order. The interaction between the copper spins and the surrounding oxygen octahedra is a key example of magnetoelastic coupling. aps.org This coupling can be investigated experimentally using techniques like inelastic neutron scattering, which can probe both the magnetic excitations (magnons) and lattice vibrations (phonons) simultaneously. nih.gov
Theoretical models describe this coupling as a hybridization of magnetic and lattice states. For instance, crystal field excitations can mix with phonons when they are nearly degenerate in energy. aps.org This mixing can be "tuned" by an external magnetic field, which alters the energy of the crystal field levels relative to the phonon spectrum, thereby suppressing or enhancing the magnetoelastic coupling. aps.org Analysis of these interactions can reveal the specific vibrational modes, such as the asymmetric stretch of a metal-oxygen cluster, that are responsible for the coupling and the resulting magnetic relaxation. nih.gov
| Phenomenon | Description | Probing Technique | Key Insight |
|---|---|---|---|
| Spin-Phonon Coupling | Interaction between magnetic spin states and lattice vibrations (phonons). nih.gov | Inelastic Neutron Scattering (INS) nih.gov | Identifies which vibrational modes are coupled to magnetic states. nih.gov |
| Hybridized Excitations | Formation of mixed magneto-phonon modes when crystal field levels and phonon energies are similar. aps.org | Neutron Spectroscopy under Magnetic Field aps.org | External fields can tune the energy levels, modifying the coupling strength. aps.org |
| Structural Distortion | Changes in the crystal lattice (e.g., untwinning) induced by a change in magnetic order or an applied field. aps.org | Neutron Scattering, Raman Spectroscopy aps.org | Reveals the direct structural consequences of the magnetic state. aps.org |
Catalytic Activity and Mechanistic Understanding
Catalytic Performance in Specific Reactions
Ammonium (B1175870) Perchlorate (B79767) (AP) Decomposition Catalysis
Copper chromate (B82759) oxide (Cu₂(CrO₄)O) demonstrates significant catalytic efficiency in the thermal decomposition of ammonium perchlorate (AP), a common oxidizer in solid rocket propellants. Its primary role is to accelerate the decomposition process, which is crucial for controlling the burning rate of the propellant.
The introduction of copper-containing compounds as catalysts alters the decomposition pathway of ammonium perchlorate. The decomposition of pure AP typically occurs in two stages: a low-temperature decomposition (LTD) around 570 K and a high-temperature decomposition (HTD) between 570 K and 720 K. dtic.mil The high-temperature reaction is not autocatalytic and proceeds to completion. dtic.mil
Research has shown that copper chromate oxide is effective in lowering the decomposition temperature and increasing the heat released during the process. For instance, nano-copper chromite (CuCr₂O₄), a related compound, has been shown to lower the high-temperature decomposition of AP by as much as 118°C. researchgate.net While direct comparative data for Cu₂(CrO₄)O is specific, the general mechanism involves the catalyst providing active sites that reduce the activation energy required for decomposition. Studies on nano-CuO, a decomposition product of copper chromate oxide, show it significantly enhances the exothermic step of AP decomposition. researchgate.netcore.ac.uk This is attributed to the partially filled d-orbitals of copper, which allow for multiple electronic configurations. researchgate.net The use of nano-sized catalysts, in general, provides a larger active surface area, further improving catalytic performance. core.ac.uk
The following table summarizes the effect of copper-based catalysts on the thermal decomposition of ammonium perchlorate based on related studies.
| Catalyst | Concentration (wt.%) | Decomposition Temperature (°C) | Heat Release (kJ/g) | Reference |
| Nano-CuO | 2 | Lowered HTD | 5.430 | researchgate.net |
| Nano-CuCr₂O₄ | 2 | Lowered HTD by 118°C | 3.921 | researchgate.net |
| 5% nano-CuO/Fe₂O₃ | 5 | Significant HTD decrease | Increased from 1.453 to 1.628 | core.ac.uk |
This table is illustrative of the effects of related copper compounds, as specific data for Cu₂(CrO₄)O was not available in the provided search results.
A key aspect of the catalytic activity of copper chromate oxide in AP decomposition is its ability to form active copper(II) oxide (CuO) intermediates at lower temperatures. Research indicates that Cu₂(CrO₄)O enhances the decomposition of AP by 40% compared to copper chromite (CuCr₂O₄). This superior performance is attributed to the lower activation energy required for the formation of CuO from Cu₂(CrO₄)O.
The proposed mechanism involves the in-situ decomposition of copper chromate oxide to produce highly reactive CuO. These CuO intermediates then act as the primary catalytic sites. The copper ions in these intermediates are believed to lower the activation energy necessary for the thermal decomposition of ammonium perchlorate. youtube.com An electron transfer process has been proposed as a key part of the mechanism for AP decomposition in the presence of nano-metal oxides. researchgate.net
Hydrogenation and Dehydrogenation Processes
Copper chromate oxide (Cu₂(CrO₄)O) is recognized for its catalytic role in hydrogenation and dehydrogenation reactions, although it is often compared with the more commonly used copper chromite (CuCr₂O₄). Copper chromite, also known as the Adkins catalyst, is a robust catalyst used in the hydrogenation of various organic compounds, including esters, amides, and aldehydes, typically under high pressure and temperature conditions. mdma.chsemanticscholar.org
While copper chromite (CuCr₂O₄) is generally considered superior for dehydrogenation and oxidation reactions, copper chromate oxide (Cu₂(CrO₄)O) also exhibits activity in these processes. The effectiveness of copper-chromium oxide catalysts is linked to the presence of copper in its divalent state. mdma.ch The catalyst facilitates the addition of hydrogen to functional groups, for example, converting esters to their corresponding alcohols. wikipedia.org The specific activity of Cu₂(CrO₄)O in these processes is less documented than that of CuCr₂O₄, but its participation in such reactions is acknowledged within the broader class of copper-chromium oxide catalysts.
Oxidation Reactions (e.g., CO Oxidation)
Copper chromate oxide exhibits catalytic activity in oxidation reactions, such as the oxidation of carbon monoxide (CO). This application is significant for pollution control, particularly in automotive exhaust systems. researchgate.net While noble metals are highly effective for CO oxidation, copper-based catalysts like copper chromite are considered promising, cost-effective alternatives. researchgate.net
The catalytic activity in CO oxidation is associated with the presence of spinels like CuCr₂O₄, which are formed from the chemical reaction between CuO and Cr₂O₃. researchgate.net The activity of CuCr₂O₄ can be influenced by substituting the copper or chromium with other metals. For example, replacing some of the copper with magnesium or chromium with aluminum in CuCr₂O₄ has been found to decrease its catalytic activity for CO oxidation. osti.gov Although copper chromite (CuCr₂O₄) is noted to be more effective in oxidation reactions, copper chromate oxide (Cu₂(CrO₄)O) also contributes to this catalytic function, albeit to a lesser extent.
Environmental Catalysis Applications (e.g., VOC Removal)
The catalytic properties of copper chromate oxide extend to environmental applications, including the abatement of volatile organic compounds (VOCs). Catalytic oxidation is a highly regarded technology for treating VOC emissions due to its efficiency in converting harmful organic compounds into less harmful substances like carbon dioxide and water at lower temperatures than thermal incineration. researchgate.net
Copper-based catalysts, including mixed metal oxides, are effective for this purpose. researchgate.net Copper chromite (CuCr₂O₄) has been identified as a catalyst for removing VOCs. semanticscholar.org The synergistic interactions between the different metal oxides in these catalysts are believed to enhance their reactivity by increasing metal dispersion and improving their redox properties. researchgate.net While copper chromite is often highlighted for its superior performance in pollution abatement, including VOC removal, copper chromate oxide (Cu₂(CrO₄)O) is also active in these environmental catalytic applications.
The catalytic prowess of copper-chromium-based oxides is a subject of detailed scientific investigation. Understanding the precise mechanisms at an atomic level is crucial for optimizing catalyst design and performance. This involves identifying the active sites, elucidating the steps of the reaction pathway, and comprehending the electronic interactions that drive the catalytic cycle.
In-situ X-ray Absorption Fine Structure (XAFS) for Oxidation State Tracking
In-situ X-ray Absorption Fine Structure (XAFS), particularly the X-ray Absorption Near Edge Structure (XANES) region, is a powerful technique for probing the local electronic and geometric structure of catalyst materials under actual reaction conditions. For copper-chromium oxide systems, this method provides critical insights into the oxidation state of the copper ions, which are believed to be central to the catalytic activity.
Research on mixed copper-chromium-iron oxide catalysts using high-resolution XANES has shown that the Cu²⁺ ions are present in a distorted octahedral environment. wikipedia.org This in-situ analysis is crucial as it can rule out other potential geometries, such as tetrahedral or square planar, and confirm the oxidation state during thermal treatment. wikipedia.org The ability to track these states in real-time allows researchers to correlate specific electronic structures with catalytic performance. The quantification of Cu(I) and Cu(II) fractions, for example, can be determined by analyzing the features of the XANES spectra. researchgate.net
Isotopic Labeling Studies (e.g., ¹⁸O₂) for Lattice Oxygen Participation
Isotopic labeling studies are instrumental in elucidating reaction mechanisms, especially in oxidation catalysis. By replacing the standard oxygen isotope (¹⁶O₂) with a heavier, traceable isotope like ¹⁸O₂, researchers can determine the origin of the oxygen atoms in the final product molecules. This technique is particularly vital for metal oxide catalysts like copper chromate oxide to ascertain the role of the catalyst's own oxygen atoms.
The primary goal of an ¹⁸O₂ isotopic labeling study is to distinguish between two major catalytic pathways:
Suprafacial (or Associative) Mechanism: Reactants adsorb onto the catalyst surface and react with gas-phase or adsorbed oxygen without any participation from the catalyst's own lattice oxygen. In this case, the product would only contain the ¹⁸O isotope.
Mars-van Krevelen Mechanism: The substrate is oxidized by reacting directly with oxygen atoms from the oxide lattice. The resulting oxygen vacancy in the catalyst is then replenished by gas-phase oxygen. In this scenario, the initial products would contain ¹⁶O from the lattice, and as the reaction proceeds and the lattice is re-oxidized by ¹⁸O₂, subsequent products would incorporate the heavier isotope.
While specific studies on Cu₂(CrO₄)O are not prevalent, this methodology is fundamental to understanding catalysis by mixed oxides. For instance, in the oxidation of carbon monoxide over similar copper-ceria oxides, the synergistic effects between copper and ceria are believed to activate lattice oxygen, playing a crucial role in the catalytic process. researchgate.net
Microkinetic Modeling Coupled with Surface Adsorption Energies (DFT)
Microkinetic modeling is a computational approach that provides a detailed description of a chemical reaction on a catalyst's surface. It involves creating a reaction network composed of all relevant elementary steps, such as adsorption, desorption, and surface reactions. This model makes no a priori assumptions about which step is rate-determining or which surface species is most abundant; instead, this information emerges from the model's solution.
A critical input for accurate microkinetic models is the thermodynamic and kinetic parameters for each elementary step. Density Functional Theory (DFT) is a first-principles quantum mechanical method used to calculate these parameters, most notably the adsorption energies of reactants, intermediates, and products on the catalyst surface. osti.gov For example, DFT calculations have been used extensively to determine the adsorption energy of molecules like carbon monoxide (CO) on various copper surfaces, finding that the energy varies significantly with the adsorption site (e.g., terrace, step, or kink sites). ruhr-uni-bochum.de The binding energy for CO on stepped copper surfaces was found to be around 58 kJ/mol. ruhr-uni-bochum.de This data is essential for building a predictive microkinetic model.
Electron Transfer Mechanisms in Catalytic Processes
The catalytic activity of multivalent metal oxides like copper chromate oxide is intrinsically linked to their ability to facilitate electron transfer. The presence of both copper and chromium, which can exist in multiple stable oxidation states (e.g., Cu²⁺/Cu¹⁺ and Cr³⁺/Cr⁶⁺), creates redox pathways essential for many catalytic reactions, particularly oxidations.
In these processes, the catalyst often acts as an electron mediator. For instance, in a Fenton-like reaction involving a copper-based system, Cu²⁺ ions can be reduced to Cu¹⁺, which then catalyzes the breakdown of an oxidant to produce highly reactive radicals. tandfonline.com This cycle of reduction and oxidation of the copper center is a prime example of an electron transfer mechanism. In solid-state copper oxides, a "superexchange" interaction, which involves virtual electron transitions between copper and oxygen atoms, has been identified as a fundamental electron pairing and transfer mechanism. nih.gov The efficiency of these transfers is governed by the material's electronic structure, including the charge-transfer energy gap between the metal and oxygen orbitals. nih.gov Therefore, the reaction pathway over copper chromate oxide likely involves the substrate interacting with the active sites, followed by a series of electron transfers mediated by the Cu-O-Cr framework.
Catalyst Stability and Regeneration Studies
Beyond initial activity, the long-term stability and potential for regeneration are paramount for the practical application of any catalyst. These studies focus on how the catalyst's structure and performance change over time under demanding reaction conditions.
Thermal Stability under Reaction Conditions
The thermal stability of a catalyst is its ability to resist deactivation at the high temperatures often required for chemical reactions. For copper-based oxide catalysts, a common deactivation pathway is the thermal agglomeration or sintering of the active copper species. nih.gov This process leads to a decrease in the number of active sites and a corresponding loss of catalytic activity.
Studies on related copper-oxide systems provide insight into the potential stability challenges for copper chromate oxide. For example, CuO–CeO₂/SiO₂ catalysts have been shown to lose significant activity when calcined at temperatures of 600°C and above. nih.gov This deactivation was linked to the segregation and agglomeration of CuO particles, which reduces the crucial interface between copper and the support material. nih.gov Similarly, other copper-containing catalysts are prone to deactivation from hydrothermal aging. rsc.org The initial oxidation state of the copper can also influence stability; in some electrocatalytic reactions, Cu(I) oxides were found to be more stable and readily participated in the reaction, whereas Cu(II) oxide was less active and prone to dissolution. acs.org Enhancing thermal stability often involves strategies like doping with other elements or optimizing the interaction with a thermally robust support material. rsc.orgmdpi.com
Oxidative Regeneration Protocols
The longevity and sustained performance of a catalyst are paramount in industrial processes. For copper chromate oxide, deactivation can occur over time due to various factors, including the deposition of organic residues or the chemical reduction of the active species. Oxidative regeneration has been identified as a viable method to restore the catalytic activity of spent Cu₂(CrO₄)O.
Research indicates that the effectiveness of regeneration is closely linked to the synthesis method of the catalyst. For instance, copper chromate oxide catalysts prepared via coprecipitation can have their initial activity substantially restored. A key protocol involves an oxidative treatment where the spent catalyst is subjected to heating in the presence of air. Specifically, a treatment at 400°C has been shown to enable the catalyst to regain up to 95% of its original activity. This process is believed to work by burning off adsorbed organic foulants from the catalyst surface and re-oxidizing any reduced copper or chromium species back to their active oxidative states. The thermal stability of Cu₂(CrO₄)O is a relevant factor in this process, as the compound is known to decompose at temperatures exceeding 450°C. Therefore, the regeneration temperature must be carefully controlled to be effective without causing thermal degradation of the catalyst itself.
Recyclability and Leaching Investigations
The ability of a heterogeneous catalyst to be recycled for multiple reaction cycles without a significant loss in performance is a crucial economic and environmental consideration. Studies on copper chromate oxide have demonstrated its potential for reuse, although performance can be influenced by the preparation method.
Catalysts synthesized through hydrothermal methods have been evaluated for their recyclability. In the oxidation of phenol (B47542), these catalysts have been shown to maintain a significant portion of their effectiveness, retaining 85% of the phenol yield after three consecutive cycles. This suggests a good stability of the catalytic structure under reaction conditions.
A primary concern associated with the reuse of catalysts containing heavy metals is the potential for leaching of these metals into the reaction medium, which can lead to product contamination and environmental pollution. Investigations into the leaching from hydrothermally synthesized Cu₂(CrO₄)O have indicated that the leaching of active sites is minimal. This low level of leaching is a positive indicator of the catalyst's stability and its potential for cleaner application in catalytic processes.
The following table provides a summary of the research findings on the recyclability and leaching of copper chromate oxide catalysts.
| Catalyst Synthesis Method | Application | Recyclability Performance | Leaching Observations |
| Hydrothermal Synthesis | Phenol Oxidation | Retains 85% of phenol yield after 3 cycles | Minimal leaching of active sites reported |
Table 1: Summary of Recyclability and Leaching Data for Copper Chromate Oxide (Cu₂(CrO₄)O)
Future Research Directions and Emerging Applications
Development of Novel Synthesis Approaches
The properties of copper chromate (B82759) oxide are intrinsically linked to its synthesis method. While traditional methods like thermal decomposition have been well-established, future research is moving towards more controlled and sophisticated techniques to produce materials with tailored characteristics, particularly at the nanoscale. researchgate.net The performance of copper chromite catalysts, for instance, has been shown to improve considerably when prepared as nanostructured materials. researchgate.net
Emerging synthesis routes that are gaining attention include sol-gel processes, hydrothermal methods, combustion synthesis, and sonochemical techniques. researchgate.net These methods offer greater control over particle size, morphology, and surface area, which are critical for applications in catalysis and electronics. For example, the sol-gel auto-combustion method and surfactant-assisted hydrothermal synthesis have been explored for producing nanocrystalline CuCr₂O₄ spinels with high catalytic potential for CO oxidation. researchgate.net Future work will focus on refining these techniques to achieve monodisperse nanoparticles, hierarchical structures, and highly porous materials, which are expected to exhibit superior performance.
Table 1: Novel Synthesis Approaches for Copper Chromate Oxide
| Synthesis Method | Description | Potential Advantages |
|---|---|---|
| Sol-Gel / Sol-Gel Auto-Combustion | Involves the formation of a 'sol' (colloidal solution) that transitions into a 'gel' (solid network). The auto-combustion variant uses an exothermic reaction to form the final oxide. researchgate.net | High purity, homogeneity, and control over stoichiometry; produces nanocrystalline materials. researchgate.net |
| Hydrothermal Synthesis | Crystallization of substances from high-temperature aqueous solutions at high vapor pressures. researchgate.net | Produces well-defined crystalline structures and morphologies, often at lower temperatures than solid-state reactions. researchgate.net |
| Combustion Synthesis | A process that uses a highly exothermic redox reaction between, for example, metal nitrates and an organic fuel like glycine. researchgate.net | Rapid, simple, and energy-efficient method for producing fine, crystalline oxide powders. researchgate.net |
| Nanocasting | Uses a rigid, porous material (e.g., mesoporous silica (B1680970) like KIT-6) as a template to create a negative replica, resulting in a nanostructured material. researchgate.net | Precise control over pore structure and surface area, leading to materials with ordered porosity. researchgate.net |
| Sonochemical Technique | Utilizes acoustic cavitation to create, accelerate, or modify chemical reactions and material formation. researchgate.net | Can produce unique nanostructures and amorphous phases due to the extreme local conditions of temperature and pressure. researchgate.net |
Exploration of Advanced Characterization Methodologies
A deeper understanding of copper chromate oxide's structure-property relationships necessitates the use of advanced characterization techniques. While standard methods like X-ray Diffraction (XRD) are fundamental for phase identification, future research will increasingly rely on a suite of sophisticated tools to probe the material's characteristics from the atomic to the macroscopic scale. researchgate.net
In-situ characterization methods are becoming particularly crucial. For example, in-situ Scanning Electron Microscopy (SEM) allows for the direct observation of morphological and structural transformations as they occur under reaction conditions or varying temperatures. researchgate.net This provides invaluable insights into reaction mechanisms and material stability. researchgate.net Similarly, techniques like Temperature Programmed Reduction (TPR) are vital for understanding the redox properties of catalysts. researchgate.net The integration of multiple techniques, such as combining thermogravimetric analysis (TGA) with differential thermal analysis (DTA), provides a comprehensive picture of thermal decomposition pathways. dtic.mil Future efforts will focus on applying and correlating data from a wider array of advanced methods to build a more complete picture of the material's behavior.
Table 2: Advanced Characterization Techniques
| Technique | Information Gained for Copper Chromate Oxide |
|---|---|
| In-situ Scanning Electron Microscopy (SEM) | Direct observation of oxide morphology evolution as a function of time and temperature. researchgate.net |
| Raman Spectroscopy | A non-destructive tool to identify different forms and phases of copper oxides and chromates on the surface. researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Determines surface elemental composition and oxidation states of copper and chromium, crucial for understanding catalytic active sites. semanticscholar.orgrsc.org |
| Transmission Electron Microscopy (TEM) | Provides high-resolution imaging of nanoparticle size, morphology, and crystalline lattice structure. researchgate.net |
| N₂ Adsorption-Desorption (BET) | Measures surface area and pore size distribution, which are critical parameters for catalysts and adsorbents. researchgate.net |
| Thermogravimetric Analysis (TGA/DTA) | Examines thermal stability and decomposition stages of precursor compounds and final materials. dtic.mil |
Refinement of Theoretical Models for Predictive Capabilities
Computational materials science is an increasingly powerful partner to experimental research. Theoretical models, particularly those based on Density Functional Theory (DFT), are essential for predicting the structural, electronic, and magnetic properties of copper chromate oxide. osti.govacs.org Future research will focus on refining these models to enhance their predictive power. This includes developing more accurate simulations of complex phenomena such as the effect of doping, the nature of surface defects, and the mechanisms of catalytic reactions at the molecular level. acs.orgnih.gov
For instance, DFT can be used to rationalize the properties of interfaces between copper and its oxides, providing a deeper understanding of corrosion and catalysis. osti.gov Simulation software like SRIM (Stopping and Range of Ions in Matter) can predict the distribution and effects of ion implantation, a method used to modify the material's surface and properties. nih.govmdpi.com By improving these theoretical tools, researchers can screen potential new compositions and structures computationally before undertaking costly and time-consuming experiments, thereby accelerating the discovery of materials with enhanced functionalities.
Expanding Catalytic Applications and Selectivity Control
Copper chromite is a well-established and industrially significant catalyst, particularly for hydrogenation reactions. semanticscholar.orgwikipedia.org It is effective in converting esters, aldehydes, and ketones into their corresponding alcohols. semanticscholar.orgwikipedia.org Future research aims to expand its catalytic applications and, crucially, to improve selectivity towards desired products.
One key area is in green chemistry, such as the hydrogenolysis of biomass-derived fatty acid esters into valuable fatty alcohols. semanticscholar.org Another is in environmental catalysis, including the complete oxidation of volatile organic compounds (VOCs), carbon monoxide, and other pollutants. semanticscholar.orgbcrec.id A major challenge is controlling the reaction pathway to prevent unwanted side reactions. Research has shown that adding promoters or stabilizers, such as barium or other metals, can prevent the catalyst from being reduced to an inactive state and can modify the product selectivity. wikipedia.orgmdma.ch Future work will explore the use of nanostructured catalysts and the development of core-shell structures to fine-tune the catalyst's active sites, thereby enhancing both activity and selectivity for specific chemical transformations. researchgate.netbcrec.id
Design of Composite Materials and Heterostructures
To enhance the performance and durability of copper chromate oxide for specific applications, researchers are increasingly focusing on the design of composite materials and heterostructures. By combining copper chromate oxide with other materials, it is possible to create multifunctional systems with synergistic properties.
For industrial catalytic processes, copper chromite can be extruded with inorganic binders like alumina (B75360) or silica to improve its mechanical strength and form it into pellets suitable for packed-bed reactors. googleapis.com In the realm of advanced materials, researchers are exploring core-shell nanocomposites, such as Bi₂O₃/CuCr₂O₄-CuO, for novel catalytic properties. bcrec.id Furthermore, thin films of related compounds like delafossite (B1172669) copper chromium oxide (CuCrO₂) are being investigated for applications in transparent electronics. rsc.org Future directions include the development of composites with carbon-based materials (e.g., graphene, carbon nanotubes) or other metal oxides to enhance electronic conductivity, thermal stability, and catalytic performance. The principles of interface engineering in oxide heterostructures will be key to designing these new materials. rsc.org
Understanding Interface Phenomena in Multicomponent Systems
The performance of copper chromate oxide in composite materials and supported catalysts is governed by phenomena occurring at the interface between the different components. osti.govbcrec.id A fundamental understanding of these interfacial interactions is critical for designing more effective materials.
The interaction between a catalyst and its support material (the "support effect") can significantly alter the catalyst's electronic structure and, consequently, its activity and selectivity. bcrec.id For example, the behavior of Cu-Cr mixed oxides changes when supported on alumina versus silica. bcrec.id In electronic devices, the interface between different oxide layers controls charge transport and device performance. rsc.org
Future research will employ a combination of surface-sensitive characterization techniques (e.g., XPS) and advanced theoretical modeling (e.g., DFT) to probe the atomic and electronic structure of these interfaces. rsc.orgosti.gov Gaining a deeper understanding of charge transfer, lattice strain, and chemical bonding at the interface will enable the rational design of multicomponent systems with precisely controlled and enhanced functionalities.
Q & A
Basic: What synthesis methods are optimal for preparing Cu₂(CrO₄)O with high purity?
Methodological Answer:
Copper chromate oxide can be synthesized via co-precipitation or hydrothermal routes. Neutral copper chromate precursors (e.g., CuCO₃) may react with sodium chromate (Na₂CrO₄) and chromium trioxide (CrO₃) under controlled pH and temperature . To minimize impurities, thermogravimetric analysis (TGA) should confirm dehydration steps (e.g., water loss near 260°C for hydrated forms), while X-ray diffraction (XRD) verifies phase purity. Atomic absorption spectroscopy (AAS) or ICP-MS ensures stoichiometric ratios of Cu, Cr, and O .
Advanced: How can conflicting oxidation states of copper in Cu₂(CrO₄)O be resolved during characterization?
Methodological Answer:
Copper’s mixed oxidation states (Cu⁺/Cu²⁺) require complementary techniques:
- XPS : Analyze Cu 2p₃/₂ peaks (~933–935 eV for Cu²⁺) and Auger Cu LMM lines to distinguish Cu⁺ (kinetic energy ~918 eV) from Cu²⁺ .
- XANES : Edge-energy shifts in X-ray absorption spectra differentiate Cu⁺ (∼8983 eV) and Cu²⁺ (∼8996 eV) .
- Magnetic susceptibility : Paramagnetic Cu²⁺ (d⁹) contrasts with diamagnetic Cu⁺ (d¹⁰) . Cross-referencing these methods mitigates misinterpretation from surface oxidation or support interactions .
Basic: What characterization techniques are critical for structural analysis of Cu₂(CrO₄)O?
Methodological Answer:
- XRD : Identifies crystallographic phases and lattice parameters (e.g., tetragonal vs. cubic symmetry) .
- SEM-EDX : Maps elemental distribution and confirms stoichiometry (e.g., Cu:Cr:O ≈ 2:1:5) .
- FTIR : Detects CrO₄²⁻ vibrational modes (∼850–950 cm⁻¹) and Cu-O bonding .
- TGA-DSC : Tracks thermal stability and decomposition pathways (e.g., CrO₄ → Cr₂O₃ transitions above 500°C) .
Advanced: How does the electronic structure of Cu₂(CrO₄)O influence its photocatalytic activity?
Methodological Answer:
The bandgap (~1.5–2.5 eV) arises from Cu 3d–O 2p hybridization and Cr 3d orbitals. Key steps:
- UV-Vis DRS : Measures absorption edges to calculate bandgap via Tauc plots .
- Mott-Schottky analysis : Determines flat-band potentials for redox potential alignment (e.g., CO₂ reduction or H₂O splitting) .
- PL spectroscopy : Quantifies electron-hole recombination rates; suppressed peaks indicate efficient charge separation in heterojunctions (e.g., with g-C₃N₄) . Computational DFT+U modeling further predicts d-band centers and active sites .
Basic: How should researchers handle environmental and safety concerns during Cu₂(CrO₄)O synthesis?
Methodological Answer:
- Chromium(VI) mitigation : Use fume hoods and reduce CrO₄²⁻ exposure via chelating agents (e.g., Fe²⁺/EDTA) to convert Cr(VI) to Cr(III) .
- Waste disposal : Neutralize acidic residues with CaCO₃ and precipitate heavy metals as hydroxides .
- ICP-OES monitoring : Ensures effluent Cr concentrations comply with EPA limits (<0.1 ppm) .
Advanced: What computational strategies model the magnetic interactions in Cu₂(CrO₄)O?
Methodological Answer:
- DFT+U : Accounts for strong electron correlations in Cu²⁺ (U ≈ 6–8 eV) and Cr³⁺ (U ≈ 3–4 eV) .
- Spin-polarized calculations : Predict magnetic moments per unit cell; antiferromagnetic coupling is common in edge-shared Cu-O-Cr octahedra .
- Monte Carlo simulations : Model temperature-dependent susceptibility to identify Néel temperatures .
Basic: How can experimentalists distinguish Cu₂(CrO₄)O from related phases like CuCr₂O₄?
Methodological Answer:
- PXRD : CuCr₂O₄ (spinel, Fd-3m) shows distinct peaks at 2θ ≈ 35° (311) and 63° (440) vs. Cu₂(CrO₄)O (hypothetical layered structure) .
- Raman spectroscopy : CuCr₂O₄ exhibits modes at 680 cm⁻¹ (A₁g) from Cr-O stretching, absent in chromate oxides .
- Chemical etching : CuCr₂O₄ resists dilute HNO₃, while Cu₂(CrO₄)O dissolves, releasing CrO₄²⁻ ions .
Advanced: What mechanistic insights explain catalytic discrepancies in Cu₂(CrO₄)O-based reactions?
Methodological Answer:
- In-situ XAFS : Tracks Cu/Cr oxidation states during catalysis (e.g., CO oxidation) to identify active sites .
- Isotopic labeling (¹⁸O₂) : Differentiates lattice oxygen participation in Mars-van Krevelen mechanisms .
- Microkinetic modeling : Correlates surface adsorption energies (DFT) with turnover frequencies to resolve rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
